Koparin

Description

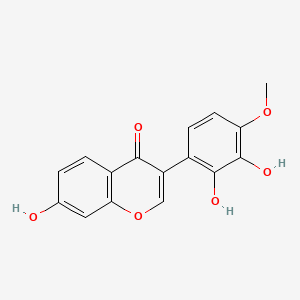

Structure

2D Structure

3D Structure

Properties

CAS No. |

65048-75-1 |

|---|---|

Molecular Formula |

C16H12O6 |

Molecular Weight |

300.26 g/mol |

IUPAC Name |

3-(2,3-dihydroxy-4-methoxyphenyl)-7-hydroxychromen-4-one |

InChI |

InChI=1S/C16H12O6/c1-21-12-5-4-9(15(19)16(12)20)11-7-22-13-6-8(17)2-3-10(13)14(11)18/h2-7,17,19-20H,1H3 |

InChI Key |

SMOFGXHPWCTYQD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation of Koparin

Distribution Across Diverse Botanical Sources

Koparin and its derivatives, such as this compound-2'-methyl ether, have been found in several plant species.

Terrestrial Plant Species

This compound is a minor constituent found in the wood of Castanospermum australe, commonly known as 'black bean' or 'Moreton Bay Chestnut' publish.csiro.aupublish.csiro.au. It has also been reported in Dalbergia odorifera, a medicinal plant belonging to the Fabaceae family nih.govthieme-connect.comknapsackfamily.comnih.govphcogrev.combidd.group.

This compound-2'-methyl ether, a related compound, has been identified in the rhizomes of Cyperus articulatus and Cyperus rotundus (purple nutgrass) nih.govresearchgate.netijper.orgasianpubs.orgresearchgate.netresearchgate.net. Cyperus articulatus is a perennial herb found in tropical and subtropical regions, often in wet habitats colplanta.orgbiogator.org. Cyperus rotundus is a widespread weed with a diverse range of secondary metabolites nih.govresearchgate.net.

Additional terrestrial sources where this compound or its derivatives have been reported include Cajanus cajan (pigeon pea) researchgate.netknapsackfamily.comwikipedia.orgacs.orgmdpi.com, Teucrium polium (felty germander) researchgate.netresearchgate.netekb.egmdpi.comimsc.res.in, Citrus aurantium L. (bitter orange) nih.govuib.esresearcherslinks.comnih.govuniv-antilles.fr, and Bacopa procumbens mdpi.comresearchgate.netresearchgate.netissuu.comepdf.pubnih.gov.

Table 1: Terrestrial Plant Sources of this compound and its Derivatives

| Plant Species | Compound Reported | Plant Part/Source | References |

|---|---|---|---|

| Castanospermum australe | This compound | Wood | publish.csiro.aupublish.csiro.auknapsackfamily.comimsc.res.inmetabolomics.jp |

| Dalbergia odorifera | This compound | Heartwood | nih.govthieme-connect.comknapsackfamily.comnih.govphcogrev.combidd.groupknapsackfamily.com |

| Cyperus articulatus | This compound-2'-methyl ether | Rhizome | researchgate.netasianpubs.orgresearchgate.netcolplanta.orgbiogator.org |

| Cyperus rotundus | This compound | Methanol (B129727) extract | nih.govresearchgate.net |

| Cyperus rotundus | This compound-2'-methyl ether | Rhizome | ijper.orgresearchgate.net |

| Cajanus cajan | This compound-2'-methyl ether | Stem (Methanol extract) | researchgate.netknapsackfamily.comwikipedia.orgacs.orgmdpi.com |

| Teucrium polium | This compound 2′-Methyl Ether | Aerial parts | researchgate.netresearchgate.netekb.egmdpi.comimsc.res.in |

| Citrus aurantium L. | This compound-2'-methyl ether | Fruit (40% ethanol (B145695) eluant) | nih.govresearcherslinks.comnih.govuniv-antilles.fr |

Marine Organism Sources

This compound has also been mentioned in studies investigating bioactive compounds from marine extracts, including the sponge Dendrilla membranosa usf.edulajar.cluab.eduresearchgate.net.

Extraction Methodologies from Natural Matrices

The extraction of this compound and its derivatives from natural sources typically involves solvent-based techniques.

Solvent-Based Extraction Techniques

For Castanospermum australe, an ethanolic extract of the wood was used, followed by concentration of the mother liquors after crystallization of other compounds publish.csiro.au. The solid obtained was then triturated with dry ether publish.csiro.au.

Studies on Cyperus articulatus rhizomes have employed Soxhlet extraction with various solvents, including hexane, chloroform, ethyl acetate, acetone (B3395972), methanol, and water, with the acetone extract showing high phenolic and flavonoid content researchgate.netasianpubs.org. Methanol extract has been used for Cyperus rotundus nih.govresearchgate.net. An aqueous-ethanolic extract was utilized for Bacopa procumbens mdpi.comresearchgate.netresearchgate.netnih.gov. For Citrus aurantium L., a phenolic-rich fraction was obtained using AB-8 macroporous resins with ethanol elution nih.gov.

Enzyme-Assisted Extraction Approaches

While the provided search results primarily detail solvent-based extraction, some studies on plant extracts mention enzyme inhibition assays as part of the evaluation of the extracted compounds' biological activities, rather than using enzymes for the extraction process itself researchgate.netijper.orgasianpubs.orgresearchgate.netresearchgate.net. There is no explicit mention of enzyme-assisted extraction specifically for this compound in the provided search results.

Chromatographic Separation and Purification Strategies

Chromatographic methods are crucial for the separation and purification of this compound from complex natural extracts.

For Castanospermum australe, after solvent extraction, a crystalline solid containing this compound was obtained through slow evaporation of the ethereal extract publish.csiro.au. Further purification details were not explicitly detailed in the provided abstract.

Studies on Cyperus articulatus rhizome extracts have utilized column chromatography and flash chromatography to collect active fractions containing compounds like this compound-2'-methyl ether researchgate.netasianpubs.org. High-resolution liquid chromatography-mass spectrometry (HRLC-MS/MS) has been used for the identification of compounds in these fractions researchgate.netasianpubs.orgresearchgate.net.

Ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF/MS) has been employed for the identification of this compound-2'-methyl ether in the phenolic-rich fraction of Citrus aurantium L. nih.govresearcherslinks.com. Similarly, HPLC-QTOF-MS has been used to characterize polyphenolic compounds, including this compound, from Bacopa procumbens researchgate.netnih.gov. ESI-MS/MS analysis has been used for the identification of this compound in the methanol extract of Cyperus rotundus nih.govresearchgate.net.

Table 2: Chromatographic and Analytical Techniques Used

| Source | Technique(s) Used | Compound Detected | References |

|---|---|---|---|

| Castanospermum australe | Crystallization, Ethereal extraction | This compound | publish.csiro.aupublish.csiro.au |

| Cyperus articulatus | Column chromatography, Flash chromatography, HRLC-MS/MS | This compound-2'-methyl ether | researchgate.netasianpubs.orgresearchgate.net |

| Dalbergia odorifera | Not explicitly detailed in abstracts | This compound | nih.govthieme-connect.comknapsackfamily.comnih.govphcogrev.combidd.groupknapsackfamily.com |

| Cyperus rotundus | ESI-MS/MS | This compound, this compound-2'-methyl ether | nih.govijper.orgresearchgate.netresearchgate.net |

| Cajanus cajan | LC-MS | This compound 2'-Methyl Ether | researchgate.netknapsackfamily.comwikipedia.orgacs.orgmdpi.com |

| Teucrium polium | HR-LCMS | This compound 2′-Methyl Ether | researchgate.netresearchgate.netekb.egmdpi.comimsc.res.in |

| Citrus aurantium L. | AB-8 macroporous resins, UHPLC-Q-TOF/MS | This compound-2'-methyl ether | nih.govresearcherslinks.comnih.govuniv-antilles.fr |

| Bacopa procumbens | HPLC-QTOF-MS, ESI-MS/MS | This compound | mdpi.comresearchgate.netresearchgate.netnih.gov |

Structural Elucidation and Chemical Characterization of Koparin

Isoflavonoid (B1168493) Core Structure and Oxygenation Pattern

Koparin possesses an isoflavonoid core structure nih.govlipidmaps.org. Isoflavonoids are a class of natural products characterized by a C₁₅ skeleton arranged in a C₆-C₃-C₆ pattern, with a phenyl group attached to the C-3 position of the chroman-4-one ring system tcichemicals.com. This compound is specifically identified as a 3'-hydroxy,4'-methoxyisoflavonoid, indicating the presence of hydroxyl (-OH) groups and a methoxy (B1213986) (-OCH₃) group at specific positions on the phenyl ring (the B ring) contaminantdb.ca. The structure includes a hydroxyl group at the C-7 position of the chromen-4-one backbone nih.gov. It is also classified as an O-methylated isoflavonoid imsc.res.inucdavis.edu.

Spectroscopic Approaches for Structural Determination

NMR spectroscopy is a powerful tool for structural elucidation, providing detailed information about the hydrogen and carbon atoms within a molecule uni-jena.descispace.com. Analysis of ¹H and ¹³C NMR spectra, including 2D NMR techniques, allows for the assignment of signals to specific nuclei and the determination of their connectivity uni-jena.de. While specific detailed NMR data for this compound were not extensively provided in the search results, NMR is generally used to confirm the isoflavonoid skeleton, the number and positions of hydroxyl and methoxy groups, and the substitution pattern on the aromatic rings imsc.res.inthermofisher.comresearchgate.net.

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce structural features scienceready.com.au. This compound has a computed molecular weight of 300.26 g/mol and a monoisotopic mass of 300.06338810 Da nih.govlipidmaps.org. In negative mode LC-ESI-QTOF MS/MS, this compound shows a precursor ion at m/z 299.056 ([M-H]⁻) nih.gov. Fragmentation analysis at different collision energies (e.g., 20 V and 40 V) yields characteristic fragment ions nih.gov. For instance, at 20 V, significant fragments are observed at m/z 284.0324, 299.0551, 200.0459, 240.0385, and 214.0197 nih.gov. At 40 V, fragments at m/z 135.0081, 227.0340, 211.0377, 185.0226, and 200.0498 are prominent nih.gov. Analyzing these fragmentation patterns helps in understanding the substructures present in this compound and confirming its identity uni-jena.denih.gov.

An example of MS data for this compound is shown below:

| Precursor Type | Precursor m/z | Collision Energy | Significant Fragment m/z (Intensity %) |

| [M-H]⁻ | 299.056 | 20 V | 284.0324 (100), 299.0551 (38.36), 200.0459 (6.60), 240.0385 (5.94), 214.0197 (4.70) nih.gov |

| [M-H]⁻ | 299.056 | 40 V | 135.0081 (100), 227.0340 (61.20), 211.0377 (48.18), 185.0226 (32.66), 200.0498 (32.03) nih.gov |

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, providing information about conjugated systems and chromophores thermofisher.comunchainedlabs.com. Isoflavonoids typically exhibit characteristic absorption bands in the UV-Vis spectrum due to the presence of the conjugated π-electron system in their structure researchgate.net. While specific UV-Vis data for this compound were not detailed in the provided snippets, this technique would be used to support the identification of this compound as an isoflavonoid by comparing its spectrum to known standards or literature values researchgate.net.

IR spectroscopy provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies imsc.res.in. For this compound, IR spectroscopy would help confirm the presence of functional groups such as hydroxyl (-OH) groups, carbonyl (C=O) groups (characteristic of the chromen-4-one core), and aromatic C-H stretches imsc.res.in. Specific IR data for this compound were not detailed in the search results, but it is a standard technique used in conjunction with other spectroscopic methods for complete structural characterization imsc.res.in.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Molecular Classification within Phenylpropanoids and Polyketides

This compound is classified within the broader categories of Phenylpropanoids and Polyketides imsc.res.inucdavis.edu. Phenylpropanoids are natural organic compounds biosynthesized via the shikimic acid pathway, characterized by a C₆-C₃ skeleton tcichemicals.comthermofisher.com. Aromatic polyketides are compounds where carbon chains are extended from phenylpropanoids via malonyl-CoA units tcichemicals.comthermofisher.com. Isoflavonoids, including this compound, are formed from a cinnamyl-CoA unit and three malonyl-CoA units, possessing a C₆-C₃-C₆ skeleton tcichemicals.com. They are considered a unique group within polyketides, specifically flavonoids, and are biosynthesized through a phenyl group migration from flavonoids tcichemicals.com. This compound's classification as an isoflavonoid places it firmly within the phenylpropanoid and polyketide biosynthetic pathways imsc.res.inucdavis.edu.

Chemical Synthesis and Derivatization of Koparin

Total Synthesis Routes for Koparin

The definitive structural assignment of this compound as 7,2',3'-trihydroxy-4'-methoxyisoflavone was supported by its total synthesis. One reported synthesis route for this compound involved the demethylenation of 7-hydroxy-4'-methoxy-2',3'-methylenedioxyisoflavone. This synthetic approach confirmed the proposed structure of the naturally isolated compound. publish.csiro.au The synthesis aimed to differentiate between two possible structures, 7,3',4'-trihydroxy-2'-methoxyisoflavone and 7,2',3'-trihydroxy-4'-methoxyisoflavone, with the synthesis of the latter, the 4'-methyl ether (this compound), being the initial objective. publish.csiro.au

An earlier approach towards the synthesis involved converting 2,3-dihydroxy-4-methoxyacetophenone into 2,3-dibenzyloxy-4-methoxybenzyl cyanide through a sequence of reactions. publish.csiro.au This highlights the strategic use of protecting groups, such as benzyl (B1604629) ethers, in the synthesis of complex phenolic compounds like isoflavones to navigate potential issues during reactions like the Hoesch condensation. publish.csiro.au

Synthetic Methods for this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for exploring the structure-activity relationships of this class of compounds. Modifications to the core isoflavone (B191592) structure, particularly the methylation pattern of the hydroxyl groups, lead to compounds with altered properties.

Methylated Derivatives (e.g., this compound 2'-Methyl Ether, this compound 2,3-Dimethyl Ether)

Methylated derivatives of this compound, such as this compound 2'-Methyl Ether (7-hydroxy-3-(3-hydroxy-2,4-dimethoxy-phenyl)chromen-4-one), represent key analogues for investigation. naturalproducts.net The synthesis of such methylated isoflavonoids involves the selective introduction of methyl groups onto the hydroxyl functionalities of the isoflavone core.

While specific detailed synthetic procedures for this compound 2'-Methyl Ether and this compound 2,3-Dimethyl Ether were not extensively detailed in the search results, the synthesis of aromatic methyl ethers in general is a common transformation in organic chemistry. Methods often involve the reaction of a phenol (B47542) with a methylating agent in the presence of a base. google.com Common methylating agents include dimethyl sulfate (B86663), methanol (B129727), and iodomethane. google.com Dimethyl sulfate is frequently used in the presence of a base like potassium carbonate in a solvent such as acetone (B3395972). google.com Reactions can be influenced by temperature and reaction time to optimize yield and selectivity. google.com

The preparation of methyl ethers of phenolic compounds can also be achieved through reactions involving dimethyl carbonate or trimethyl orthoformate. google.com Protecting groups for other phenolic hydroxyls, such as methyl, benzyl, or tert-butyl, may be employed during the synthesis of selectively methylated derivatives. google.com

The synthesis of dimethyl ether itself, as a simple ether, is often achieved through the dehydration of methanol, a process that can be catalyzed by solid acids like γ-Al2O3 or zeolites. matec-conferences.orgkit.edumdpi.com Direct synthesis from synthesis gas (CO and H2) is also possible using dual catalysts that facilitate both methanol synthesis and dehydration. matec-conferences.orgkit.edumdpi.comrsc.org While this refers to the synthesis of the simple ether, the principles of ether formation are relevant to the methylation of this compound's hydroxyl groups.

Other Structural Modifications

Beyond methylation, other structural modifications of isoflavones and related phenolic compounds can be achieved through various synthetic methodologies. Although specific examples of "other structural modifications" directly applied to this compound were not prominently found, general methods for modifying similar chemical structures provide insight into potential routes.

Chemical modification of compounds bearing hydroxyl and other functional groups, similar to those in this compound, can involve reactions such as acylation, alkylation, glycosylation, or the introduction of other substituents. researchgate.nettaylorandfrancis.commdpi.com For instance, chemical modification of polysaccharides like heparin, which also contain numerous hydroxyl and other functional groups, can involve reactions at carboxyl groups with amino-containing compounds in the presence of coupling agents. researchgate.net While heparin is a different class of compound, the general principles of functional group manipulation are transferable.

The synthesis of coumarin (B35378) derivatives, which share structural similarities with isoflavones (both being benzopyran derivatives), involves various reactions such as Knoevenagel condensation, Pechmann condensation, Claisen rearrangement, Baylis-Hillman reaction, and Wittig reaction, starting from different precursors like aldehydes, phenols, ketones, and carboxylic acids. chemmethod.commdpi.com These methods illustrate the diverse chemical transformations available for modifying the isoflavone scaffold of this compound.

Biosynthetic Pathways and Metabolic Aspects

Proposed Biosynthetic Routes in Plant Metabolism

Isoflavonoid (B1168493) biosynthesis originates from the phenylpropanoid pathway, starting with the amino acid phenylalanine. Through a series of enzymatic steps, phenylalanine is converted into 4-coumaroyl-CoA researchgate.net. This intermediate then serves as a substrate for chalcone (B49325) synthase (CHS), a key enzyme that catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone researchgate.net. Chalcone isomerase (CHI) then isomerizes naringenin chalcone to naringenin, a central intermediate in flavonoid biosynthesis researchgate.net.

The isoflavonoid branch diverges from the main flavonoid pathway at the level of naringenin. Isoflavone (B191592) synthase (IFS) is the pivotal enzyme that catalyzes an aryl migration of the B-ring from the C-2 to the C-3 position of the flavanone (B1672756) structure, yielding a 2-hydroxyisoflavanone (B8725905) frontiersin.org. This intermediate is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID or IFD) to produce the basic isoflavone skeleton, such as daidzein (B1669772) or genistein (B1671435) frontiersin.org.

Further modifications, such as hydroxylation and methylation, are required to produce specific isoflavonoids like Koparin, which is a 3'-hydroxy,4'-methoxyisoflavonoid contaminantdb.ca. The precise sequence of these modification steps leading specifically to this compound biosynthesis from a basic isoflavone precursor would involve enzymes like hydroxylases and O-methyltransferases. For instance, caffeoyl-CoA O-methyltransferase (CCoAOMT), typically involved in the lignin (B12514952) pathway, has been noted to impact isoflavonoid synthesis frontiersin.org. The introduction of hydroxyl groups at specific positions (like the 3' and 7 positions) and a methoxy (B1213986) group at the 4' position would be catalyzed by specific cytochrome P450-dependent monooxygenases and O-methyltransferases, respectively. While the general steps of isoflavonoid biosynthesis are well-established, the specific enzymatic route and intermediates leading directly to this compound require further detailed investigation.

Enzymatic Transformations in Isoflavonoid Biosynthesis

Enzymes play critical roles in orchestrating the biosynthesis of isoflavonoids. The initial steps from phenylalanine to naringenin involve enzymes like phenylalanine lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI) researchgate.net.

The committed step to isoflavonoid biosynthesis is catalyzed by isoflavone synthase (IFS) frontiersin.org. This cytochrome P450 enzyme is crucial for the skeletal rearrangement that distinguishes isoflavonoids from other flavonoids frontiersin.orgfrontiersin.orgfrontiersin.org. Following the action of IFS, 2-hydroxyisoflavanone dehydratase (HID/IFD) removes water to form the isoflavone frontiersin.org.

Downstream modifications that lead to the structural diversity of isoflavonoids, including hydroxylation and methylation patterns observed in this compound, are mediated by a suite of tailoring enzymes. Cytochrome P450 monooxygenases are often involved in hydroxylation reactions at specific positions on the isoflavone skeleton frontiersin.orgfrontiersin.org. O-methyltransferases catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group, such as the methylation at the 4' position seen in this compound naturalproducts.net. The specificity of these enzymes dictates the final structure of the isoflavonoid compound. The interplay and substrate specificity of these modifying enzymes are key to the production of diverse isoflavonoid structures found in plants.

Mechanistic Investigations of Biological Activities in Vitro and Cellular Models

Structure Activity Relationship Sar Studies and Computational Chemistry

Identification of Key Structural Features for Bioactivity

Structure-activity relationship studies aim to identify which parts of a molecule are crucial for its biological effect. While detailed traditional SAR studies specifically focused on systematic modifications of the Koparin structure were not extensively detailed in the search results, related studies on isoflavonoids and computational analyses involving this compound provide some insights into structural features associated with activity.

For instance, in studies examining the suppression of crystal formation by small molecules, including this compound, it was observed that the presence of hydroxyl groups can influence whether a molecule promotes or suppresses crystal formation. Molecules rich in hydroxyl groups were found to suppress crystal formation, suggesting that these polar features play a role in their interaction with amyloid-like material. biorxiv.org this compound, possessing multiple hydroxyl groups, was identified as a crystal suppressor. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to build mathematical models that correlate structural descriptors of compounds with their biological activities, allowing for the prediction of activity for new or untested compounds. While the search results discuss QSAR modeling in the context of natural compounds and various biological activities, specific QSAR models developed solely for this compound were not prominently featured.

However, the principles of QSAR are applicable to isoflavonoids like this compound. QSAR models utilize molecular descriptors that capture different aspects of a molecule's structure, such as constitutional, topological, and conformational features, as well as electronic and steric properties. nih.govnih.gov These descriptors are then statistically correlated with biological activity data (e.g., IC50 values, binding affinities).

Studies on other natural compounds, such as neuraminidase inhibitors, have demonstrated the feasibility and predictive capability of QSAR models, highlighting the importance of factors like hydrogen bonds and electrostatic interactions in determining activity. nih.gov Applying similar methodologies to a series of this compound derivatives or related isoflavonoids with known biological activities could potentially yield QSAR models that predict this compound's activity based on its structural characteristics. The absence of specific this compound QSAR models in the provided results does not preclude the potential for such studies.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (such as a small molecule like this compound) when bound to a receptor protein. This analysis provides insights into the potential binding affinity and the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions) at the molecular level.

This compound and its derivative, this compound 2'-methyl ether, have been included in several molecular docking studies investigating their interactions with various protein targets:

Estrogen Receptor α (ERα): this compound was docked into the binding site of human estrogen receptor α (PDB ID: 2IOG) to evaluate its potential for stimulating ERα, which is relevant to cardiovascular health. pnrjournal.com The binding affinity was assessed using G-scores. In one study, this compound showed a G-score of -10.44 when docked with ERα. pnrjournal.com This score is compared to the G-scores of other isoflavones and a standard compound like estradiol (B170435) to gauge relative binding affinity. pnrjournal.com These studies help to understand how this compound might interact with hormone receptors.

α-Glucosidase: Molecular docking analysis of compounds, including this compound 2'-methyl ether, with the active site of yeast α-glucosidase (PDB ID: 3A4A) was performed to identify potential inhibitors of this enzyme, relevant for managing type-II diabetes. asianpubs.orgresearchgate.netasianpubs.org The analysis indicated that phenolic compounds, including this compound 2'-methyl ether, exhibited efficient binding, particularly with aspartate residues (Asp66, Asp349, and Asp212) in the active site. asianpubs.orgresearchgate.netasianpubs.org This suggests that hydrogen bonding and potentially other interactions with these residues are important for the inhibitory activity.

Human Peroxiredoxin 5 and Androgen/Progesterone Receptors: Molecular docking studies were also used to investigate the interaction of compounds from Teucrium polium, including this compound 2'-methyl ether, with human peroxiredoxin 5 and human androgen/progesterone receptors. mdpi.comresearchgate.net These studies aimed to computationally confirm the antioxidant and anticancer activities observed or predicted for these compounds by analyzing their binding to relevant protein targets. mdpi.comresearchgate.net

These docking studies provide valuable information on the potential molecular targets of this compound and its methyl ether, illustrating how the compounds might exert their biological effects through specific interactions with key proteins.

In Silico Prediction of Bioactivity and Target Affinity

In silico prediction methods use computational algorithms and databases to predict the potential biological activities and target affinities of a compound based on its chemical structure. These methods can help prioritize compounds for experimental testing and suggest potential therapeutic applications.

This compound has been subjected to in silico bioactivity prediction using tools like the PASS Online server. This server predicts biological activities based on structural similarity to compounds with documented activities in its database. mdpi.comresearchgate.net

In one study, in silico prediction was used to evaluate the potential activities of metabolites from Bacopa procumbens, including this compound, related to hair growth and the modulation of apoptosis. mdpi.comresearchgate.net The predictions indicated potential modulatory activity on key proteins involved in apoptotic pathways, such as p53, Caspase 3, and Caspase 8. mdpi.comresearchgate.net The PASS Online server provides probability scores for various predicted activities. mdpi.comresearchgate.net

Another study utilized in silico PASS software to determine the potential biological activities of phytochemicals, including this compound 2'-methyl ether, identified in Citrus aurantium L. fruit, specifically in the context of potential anti-colorectal cancer (CRC) activity. researchgate.net

These in silico prediction studies offer a preliminary assessment of this compound's potential biological effects and suggest avenues for further investigation by highlighting possible therapeutic areas and molecular targets.

Computational Analysis of Druggability and Pharmacokinetics (excluding clinical relevance)

Computational analysis of druggability and pharmacokinetics (often assessed through ADME/Tox properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity) provides crucial information about how a compound is likely to behave within a biological system. These in silico methods predict parameters relevant to a compound's potential as a drug candidate, excluding clinical outcomes.

This compound and this compound 2'-methyl ether have been included in computational analyses of their pharmacokinetic properties. In a study examining isoflavones as potential estrogen receptor α activators, computational analysis was used to predict various pharmacokinetic parameters for this compound, including QP log Po/w, QP log HERG, QPP Caco, QP log BB, QPP MDCK, QP log Kp, QP log Khsa, and Percent Human Oral Absorption (PHOA). pnrjournal.com These parameters provide insights into properties like lipophilicity, potential hERG channel inhibition, intestinal absorption, blood-brain barrier penetration, skin permeability, binding to human serum albumin, and oral bioavailability. pnrjournal.com

This compound 2'-methyl ether was also assessed for its druggability and pharmacokinetic properties using computational methods that evaluate ADMET parameters. researchgate.netresearchgate.netresearchgate.net This included the use of bioavailability polygons, which graphically represent several physicochemical parameters related to oral bioavailability, such as lipophilicity, molecular size, polarity, insolubility, insaturation, and flexibility. researchgate.net These analyses help to predict how well the compound might be absorbed and distributed in the body. researchgate.netresearchgate.netresearchgate.net

These computational pharmacokinetic studies provide a theoretical basis for understanding the potential ADME profile of this compound and its methyl ether, which is essential for assessing their potential as orally available therapeutic agents.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Profiling and Quantification

Chromatographic techniques, often coupled with mass spectrometry, are widely used for separating and quantifying Koparin within complex mixtures. These methods leverage the differential interactions of the compound with a stationary phase and a mobile phase to achieve separation.

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS/MS)

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS/MS) is a powerful technique for the identification and structural elucidation of compounds like this compound in complex matrices. nih.govveeprho.com This method combines the separation capabilities of liquid chromatography with the high mass accuracy and fragmentation information provided by tandem mass spectrometry. HR-LC-MS allows for precise mass measurements, which are crucial for determining the elemental composition of an analyte. veeprho.com The tandem MS (MS/MS) aspect involves the fragmentation of selected ions and the analysis of the resulting fragment ions, providing structural details that aid in positive identification. veeprho.com

Studies utilizing HR-LC-MS have identified this compound 2'-methyl ether in various plant extracts. nih.gov While direct data for this compound itself using HR-LC-MS/MS was not extensively detailed in the search results, the technique is broadly applicable to isoflavonoids and their derivatives due to its sensitivity and ability to provide detailed fragmentation patterns. researchgate.net The typical workflow involves chromatographic separation, followed by ionization (often electrospray ionization, ESI), and then mass analysis and fragmentation in the mass spectrometer. veeprho.com

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS)

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS) is another advanced technique employed for the analysis of complex samples, including the identification of natural products like isoflavonoids. nih.govrsc.org UHPLC offers enhanced chromatographic resolution and speed compared to traditional HPLC. phytopharmajournal.com The quadrupole time-of-flight (Q-TOF) mass analyzer provides both accurate mass measurements (TOF) and the ability to perform tandem mass spectrometry (quadrupole). frontiersin.org This combination is highly effective for the tentative identification of compounds based on their accurate mass and fragmentation patterns. nih.gov

This compound 2'-methyl ether has been tentatively identified in Citrus aurantium L. fruit using UHPLC-Q-TOF/MS analysis. nih.gov The analysis involved the identification of main components from a phenolic-rich fraction. nih.gov The use of UHPLC-Q-TOF/MS allows for the comprehensive profiling of multiple compounds in a single run, providing information on their retention times, accurate masses, and characteristic fragment ions. phytopharmajournal.comrsc.org

Examples of data obtained from LC-MS analysis (including Q-TOF) of this compound include precursor m/z values and fragment ions in negative ionization mode. nih.gov

| Analysis Type | Instrument | Ionization Mode | Precursor Type | Precursor m/z | Collision Energy | Retention Time (min) | Fragment Ions (m/z) |

| LC-MS (MS2) | Agilent 6530 Q-TOF | negative | [M-H]- | 299.056 | 40 V | 3.0567 | 135.0081, 227.0340, 211.0377, 185.0226, 200.0498 nih.gov |

| LC-MS (MS2) | Agilent 6530 Q-TOF | negative | [M-H]- | 299.056 | 20 V | 3.0567 | 284.0324, 299.0551, 200.0459, 240.0385, 214.0197 nih.gov |

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a widely used technique for the analysis of polar and thermolabile compounds, including isoflavonoids like this compound. researchgate.netuni-jena.de ESI is a soft ionization technique that typically produces protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻), making it suitable for coupling with liquid chromatography. uni-jena.de In ESI-MS/MS, a precursor ion is selected and fragmented in a collision cell, and the resulting product ions are analyzed. veeprho.com This fragmentation provides valuable structural information that aids in the identification and differentiation of isomers and closely related compounds. uni-jena.de

While specific detailed applications of ESI-MS/MS solely for this compound were not the primary focus of the search results, the technique is fundamental to both HR-LC-MS/MS and UHPLC-Q-TOF/MS analyses, providing the ionization and fragmentation capabilities necessary for compound identification and structural analysis in complex samples containing isoflavonoids. researchgate.netuni-jena.de

Advanced Spectroscopic Characterization in Complex Matrices

Spectroscopic methods provide complementary information to mass spectrometry, offering insights into the structural features and functional groups of this compound. These techniques are particularly valuable for confirming identity and analyzing the compound within its native matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of organic compounds, including the identification of isomers. uni-jena.denih.gov NMR provides information about the connectivity of atoms and the chemical environment of nuclei, typically ¹H and ¹³C. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, the complete structure of a molecule can often be determined. bruker.com

NMR spectroscopy has been used in the structural determination of this compound. publish.csiro.aupublish.csiro.au Early research utilized a combination of chemical and spectroscopic methods, including NMR, to establish the structure of this compound as 7,2',3'-trihydroxy-4'-methoxyisoflavone. publish.csiro.au NMR is particularly useful for differentiating between potential isomeric structures by revealing subtle differences in the electronic environment of atoms. uni-jena.de While NMR generally requires larger sample quantities compared to mass spectrometry, modern high-field instruments and techniques like cryo-probes have improved sensitivity. uni-jena.de

Raman and Near-Infrared (NIR) Spectroscopy for Compound Characterization

Raman spectroscopy measures the inelastic scattering of light, providing a spectrum of vibrational frequencies characteristic of the molecule. nih.govamericanpharmaceuticalreview.com It is sensitive to the vibrations of various chemical bonds and can be used for identification and characterization. americanpharmaceuticalreview.com Raman spectroscopy has been applied to the analysis of other compounds in complex matrices, demonstrating its potential for characterizing components within mixtures. nih.gov

NIR spectroscopy measures the absorption of light in the near-infrared region of the electromagnetic spectrum, corresponding to overtone and combination bands of fundamental vibrations, primarily involving C-H, N-H, and O-H bonds. metrohm.com NIR spectroscopy is often used for rapid and non-destructive analysis and can be applied to solid, liquid, and gas samples. metrohm.com It has been utilized for the characterization and quality control of various substances. nih.govnih.gov

While specific detailed applications of Raman or NIR spectroscopy directly focused on this compound were not prominently featured in the search results, these techniques are valuable for the characterization of organic compounds and could be applied to study this compound, particularly in the context of analyzing plant extracts or formulations where it is present. Their ability to provide vibrational fingerprints can aid in identification and in assessing the consistency of material containing this compound.

Future Research Directions and Emerging Paradigms

Exploration of Undiscovered Natural Sources and Biodiversity

Future research on Koparin should involve the exploration of undiscovered natural sources and biodiversity. While this compound has been identified in a few plant species, the vastness of global biodiversity suggests that other potential sources may exist. Investigating diverse plant species, particularly those within the Fabaceae family which includes Dalbergia and Castanospermum, could lead to the discovery of new natural reservoirs of this compound. This exploration could involve targeted bioprospecting efforts in underexplored regions and ecosystems. Furthermore, studying the genetic and environmental factors that influence this compound production in known plant sources could provide insights into optimizing its natural yield and potentially identifying new species capable of synthesizing this compound. The concept of exploring local wisdom in biodiversity management, as seen in studies focusing on areas like Rantau Kopar village in Indonesia for fish species, highlights the potential for traditional knowledge to guide the search for bioactive compounds in specific ecosystems. researchgate.netcirad.fr

Elucidation of Novel Molecular Targets and Signaling Pathways

Understanding the precise molecular targets and signaling pathways modulated by this compound is a critical area for future research. While some studies suggest the involvement of isoflavonoids in modulating pathways related to apoptosis and cell growth, the specific interactions of this compound require detailed investigation. mdpi.comacs.org Techniques such as molecular docking, interactomics, and functional enrichment analysis, which have been applied to study the effects of other natural compounds, could be employed to identify proteins and pathways that directly or indirectly interact with this compound. mdpi.commdpi.comtcmsp-e.com Research could focus on how this compound influences key cellular processes relevant to its observed or potential bioactivities, such as those involved in oxidative stress, inflammation, or cell cycle regulation. ontosight.aiacs.org Identifying these targets and pathways will provide a foundation for understanding this compound's mechanisms of action and its therapeutic potential.

Development of Chemoenzymatic and Biosynthetic Engineering Strategies

Developing chemoenzymatic and biosynthetic engineering strategies offers promising avenues for sustainable and efficient production of this compound. Current methods likely rely on extraction from natural sources, which can be limited by plant availability and yield. Chemoenzymatic synthesis could involve utilizing enzymes to catalyze specific steps in the synthesis of this compound, potentially leading to more efficient and environmentally friendly production routes. Biosynthetic engineering, on the other hand, could focus on deciphering the complete biosynthetic pathway of this compound in plants and then engineering microorganisms or other plant systems to produce this compound through fermentation or controlled cultivation. Research in this area would involve identifying the genes and enzymes involved in this compound biosynthesis and developing genetic tools to manipulate these pathways.

Application of Advanced Integrated Omics Technologies in this compound Research

The application of advanced integrated omics technologies, such as transcriptomics, metabolomics, and proteomics, is crucial for a comprehensive understanding of this compound. researchgate.netmdpi.comsustinafrica.com Integrated omics approaches can provide a holistic view of the biological systems producing or affected by this compound. For example, transcriptomics can reveal the genes involved in its biosynthesis or the cellular responses to this compound treatment. Metabolomics can help identify intermediate compounds in its pathway or other metabolites whose levels are altered by this compound. Proteomics can identify the proteins that interact with this compound or are affected by its presence. Combining these technologies can provide a systems-level understanding of this compound's biology, from its production in plants to its effects in biological systems. This is in line with the growing trend of using multi-omics approaches in agricultural and biological research to improve plant health and understand complex biological processes. ed88radio.comuada.edu

Computational Design of Next-Generation this compound Analogues

Computational approaches are increasingly valuable in the design and discovery of new compounds, and this applies to the development of next-generation this compound analogues. biorxiv.orgresearchgate.netmdpi.comresearchgate.net Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and virtual screening can be used to design and predict the properties and activities of modified this compound structures. mdpi.commdpi.comresearchgate.net By computationally exploring variations of the this compound scaffold, researchers can identify analogues with potentially improved potency, selectivity, or pharmacokinetic properties. biorxiv.orgmdpi.com This in silico approach can significantly reduce the time and resources required for experimental synthesis and testing, accelerating the discovery of compounds with enhanced therapeutic potential. mdpi.com Computational studies can also help in understanding the interactions of this compound and its analogues with potential biological targets at an atomic level. researchgate.net

Q & A

Q. Table 1: Comparative Analysis of Analytical Techniques for this compound

| Technique | Sensitivity | Specificity | Ideal Use Case | Limitations |

|---|---|---|---|---|

| HPLC-UV | Moderate | High | Purity assessment | Limited resolution in complex matrices |

| LC-MS/MS | High | Very High | Quantification in biological samples | Cost-intensive instrumentation |

| NMR Spectroscopy | Low | Very High | Structural elucidation | Requires high purity samples |

Table 2: Framework for Evaluating Research Questions on this compound

| Criteria (FINER) | Application Example |

|---|---|

| Feasible | Can synthesis be scaled with available lab resources? |

| Novel | Does the study address underexplored metabolic pathways? |

| Ethical | Are animal models justified and compliant with guidelines? |

| Relevant | How do findings advance therapeutic development? |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.